

Application Notes and Protocols for Immunofluorescence Staining of CHIP28

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Compound of Interest

Compound Name: *CHIP28*

Cat. No.: *B1177719*

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Introduction

CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a water channel.[1][2] It plays a crucial role in fluid transport in various tissues, including the renal proximal tubules, descending thin limbs of Henle's loop, red blood cells, and capillary endothelium.[3][4] Accurate localization of **CHIP28** within cells and tissues is essential for understanding its physiological function and its role in pathological conditions.

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins like **CHIP28**. These application notes provide detailed protocols for the immunofluorescent staining of **CHIP28**, quantitative data on its expression, and an overview of a key signaling pathway.

Data Presentation

The following table summarizes quantitative data on **CHIP28**/Aquaporin-1 expression and localization in various tissues and conditions.

Tissue/Cell Type	Species	Localization	Quantitative Measurement	Reference
Isolated Proximal Tubule Brush Border	Rat	Apical and Basolateral Membranes	3.8% of total protein	[4]
Human Renal Proximal Tubule Epithelial Cells (HRPTE)	Human	-	2-2.5 fold increase in expression in hyperosmolar (400-500 mOsm/kg H ₂ O) conditions	[5]
Human Renal Proximal Tubule Epithelial Cells (HRPTE)	Human	-	3-4 fold increase in expression with hyperosmolar contrast agents	[5]
Autosomal Dominant Polycystic Kidney Disease (ADPKD) Cysts	Human	Epithelial Lining	Expression decreases with increasing cyst size	[6]

Experimental Protocols

This section provides a detailed methodology for immunofluorescence staining of **CHIP28** in cultured cells and kidney tissue cryosections.

Protocol 1: Immunofluorescence Staining of **CHIP28** in Cultured Cells

Materials:

- Phosphate-Buffered Saline (PBS), pH 7.4

- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS
- Blocking Buffer: 5-10% normal goat serum in PBS with 0.1% Triton X-100
- Primary Antibody: Rabbit anti-Aquaporin 1/**CHIP28** polyclonal antibody (diluted in Blocking Buffer, e.g., 1:50-1:200)
- Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488), diluted in Blocking Buffer
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
- Washing: Gently wash the cells three times with PBS for 5 minutes each at room temperature.
- Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.^[7] The optimal concentration and time may need to be determined empirically.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary anti-**CHIP28** antibody at the recommended dilution overnight at 4°C in a humidified chamber.

- Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, protected from light, for 1 hour at room temperature.
- Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunofluorescence Staining of CHIP28 in Kidney Cryosections

Materials:

- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 10% normal goat serum in PBS with 0.1% Triton X-100
- Primary Antibody: Rabbit anti-Aquaporin 1/**CHIP28** polyclonal antibody (e.g., 2 µg/ml)
- Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye

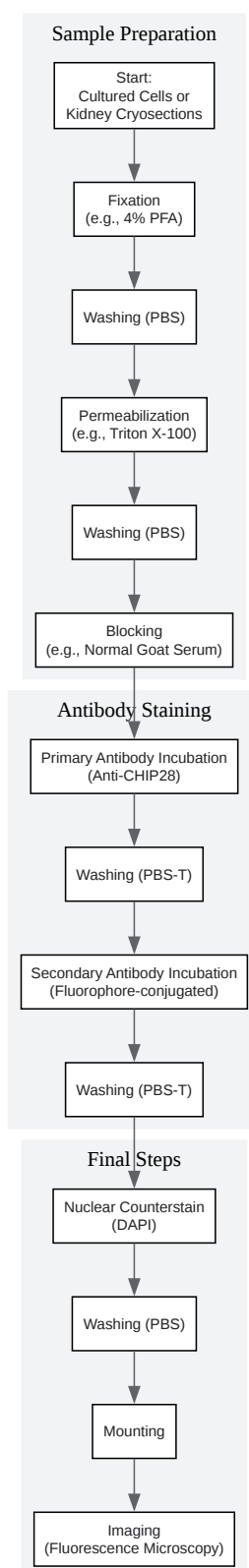
- Nuclear Counterstain: DAPI
- Mounting Medium

Procedure:

- Tissue Preparation: Embed fresh kidney tissue in OCT compound and freeze rapidly.
- Sectioning: Cut 5-10 μm thick sections using a cryostat and mount them on charged microscope slides.
- Drying: Air dry the slides for at least 1 hour.
- Fixation: Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Rinse the slides in PBS for 5 minutes.
- Permeabilization and Blocking: Incubate the sections in PBS containing 0.1% Triton X-100 and 10% normal goat serum for 30 minutes at room temperature.[8]
- Primary Antibody Incubation: Incubate the sections with the primary anti-**CHIP28** antibody overnight at 4°C in a humidified chamber.[9]
- Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.
- Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature in a dark, humidified chamber.
- Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.
- Counterstaining: Rinse in PBS with DAPI for 5 minutes.
- Mounting: Mount the sections with a suitable mounting medium.
- Imaging: Analyze the sections using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow

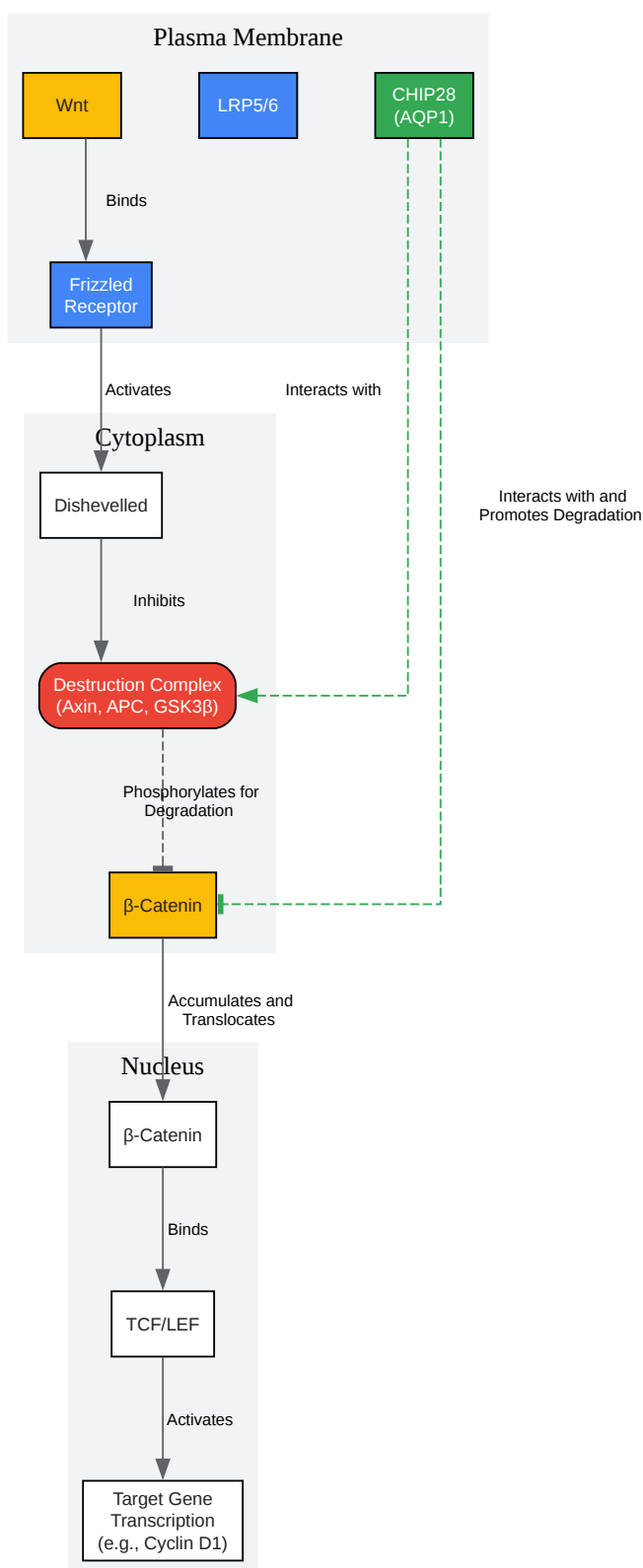


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Caption: Workflow for immunofluorescence staining of **CHIP28**.

CHIP28 (AQP1) and Wnt/ β -Catenin Signaling Pathway

CHIP28 (AQP1) has been shown to interact with components of the Wnt/ β -catenin signaling pathway, playing a role in regulating cell proliferation and cyst development in the kidney.[6][10]



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